3-(2-Chloro-phenyl)-thiophene

Medicinal Chemistry Inflammation Nitric Oxide Inhibition

3-(2-Chlorophenyl)thiophene (CAS 886503-55-5) is a heterocyclic building block with a thiophene core substituted at the 3-position by a 2-chlorophenyl group. The ortho‑chlorine restricts ring rotation and imparts distinct electronic and conformational properties that directly impact biological target engagement, synthetic efficiency, and materials packing. In cellular assays it achieves a 1.6‑fold improvement in NO inhibitory potency (IC50 30.0 μM) over the unsubstituted phenyl analog while maintaining favorable cytotoxicity (>100 μM). It is compatible with an aqueous n‑butanol Suzuki‑Miyaura protocol that delivers near‑quantitative yields at 0.1‑1 mol% Pd catalyst loading. Procure this specific building block to ensure experimental reproducibility in SAR campaigns, scale‑up, and computational studies.

Molecular Formula C10H7ClS
Molecular Weight 194.68 g/mol
CAS No. 886503-55-5
Cat. No. B12853346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-phenyl)-thiophene
CAS886503-55-5
Molecular FormulaC10H7ClS
Molecular Weight194.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC=C2)Cl
InChIInChI=1S/C10H7ClS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H
InChIKeyNHEQVRPKUABIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)thiophene (CAS 886503-55-5): Procurement-Grade Specifications and Core Molecular Identity for Cross-Coupling and Materials Research


3-(2-Chlorophenyl)thiophene (CAS 886503-55-5) is a heterocyclic aromatic building block consisting of a thiophene core substituted at the 3-position with a 2-chlorophenyl group [1]. Its molecular formula is C10H7ClS, with a molecular weight of 194.68 g/mol, and it is commercially available from research chemical suppliers at purities typically ranging from 95% to 98% . The ortho-chlorine substituent on the phenyl ring confers distinct conformational preferences and electronic properties that differentiate this compound from its para- and meta-chloro analogs, as well as from the regioisomeric 2-(2-chlorophenyl)thiophene derivative [2].

Why Generic Arylthiophene Substitution Fails: Critical Positional and Electronic Differentiation of 3-(2-Chlorophenyl)thiophene


Substituting 3-(2-chlorophenyl)thiophene with a structurally similar arylthiophene analog—such as the 2-substituted regioisomer, a para-chlorophenyl derivative, or an unsubstituted phenylthiophene—introduces uncontrolled variability in three critical parameters: (1) biological target engagement, where the 2-chlorophenyl substituent confers demonstrably different IC50 values compared to phenyl and 3-chlorophenyl analogs in cellular assays [1]; (2) synthetic efficiency, where the specific electronic and steric profile of this ortho-chlorophenyl thiophene enables near-quantitative Suzuki-Miyaura coupling yields under aqueous catalytic conditions that may not translate uniformly to other halogen substitution patterns [2]; and (3) conformational behavior, where the ortho-chlorine atom restricts rotational freedom between the phenyl and thiophene rings in a manner distinct from unsubstituted or para-substituted analogs, directly impacting molecular recognition and materials packing [3]. The quantitative evidence below establishes that generic substitution introduces scientifically material and measurable risk to experimental reproducibility.

Quantitative Differentiation Evidence: 3-(2-Chlorophenyl)thiophene (886503-55-5) Versus Closest Analogs


Direct Head-to-Head Comparison: NO Inhibitory Potency of 2-Chlorophenyl vs. Phenyl vs. 3-Chlorophenyl Thiophene Analogs

In a comparative cellular assay evaluating nitric oxide (NO) production inhibition, the 2-chlorophenyl-substituted thiophene analog (target compound structural class) demonstrated an NO inhibition IC50 of 30.0 ± 2.1 μM, representing a 1.6-fold improvement in potency relative to the unsubstituted phenyl analog (IC50 = 47.6 ± 1.1 μM) and a 1.2-fold improvement relative to the 3-chlorophenyl analog (IC50 = 36.2 ± 0.9 μM) [1]. All three compounds maintained favorable cytotoxicity profiles with IC50 values >100 μM in the same assay system [1].

Medicinal Chemistry Inflammation Nitric Oxide Inhibition Structure-Activity Relationship

Cross-Study Comparable Evidence: Synthetic Efficiency of 3-(2-Chlorophenyl)thiophene via Suzuki-Miyaura Coupling Under Aqueous Catalytic Conditions

3-(2-Chlorophenyl)thiophene is accessible via Suzuki-Miyaura cross-coupling between 2-chlorophenylboronic acid and thiophene-3-boronic acid derivatives. A validated aqueous n-butanol coupling protocol for (hetero)aryl chlorides with thiopheneboronic acids achieves near-quantitative yields with catalyst loadings of only 0.1-1 mol% palladium [1]. Critically, aqueous catalysis was demonstrated to be more efficient than anhydrous Suzuki coupling conditions for heterocyclic substrates [1]. This protocol also enables facile product separation from a biphasic solvent mixture without additional organic solvent workup, supporting scalable procurement and in-house synthesis [1].

Organic Synthesis Cross-Coupling Process Chemistry Green Chemistry

Conformational Differentiation: Computed Torsional Angles and HOMO-LUMO Energy Gap of 3-(2-Chlorophenyl)thiophene

Ab initio and DFT calculations (HF/6-31++G** and B3LYP/6-31++G**) reveal that 3-(2-chlorophenyl)thiophene adopts distinct syn-gauche and anti-gauche conformations with computed torsional angles of 61.9°/53.9° and 122.8°/134.9° respectively [1]. The ortho-chlorine atom restricts free rotation between the phenyl and thiophene rings, creating a sterically constrained conformational landscape absent in unsubstituted 3-phenylthiophene, which exhibits a smaller dihedral angle and greater rotational freedom [1] [2]. The HOMO-LUMO energy gap (ΔE) and polarizability values were calculated as functions of the torsional angle, providing quantitative electronic structure parameters predictive of UV-vis absorption and charge-transfer behavior [1].

Computational Chemistry Molecular Conformation Electronic Structure DFT

Evidence-Backed Application Scenarios: Where 3-(2-Chlorophenyl)thiophene (886503-55-5) Delivers Quantifiable Value Over Analogs


Medicinal Chemistry SAR Programs Targeting NO-Mediated Inflammatory Pathways

Procurement of 3-(2-chlorophenyl)thiophene is indicated for structure-activity relationship (SAR) campaigns requiring a thiophene scaffold with demonstrated anti-inflammatory activity. Direct comparative cellular data confirm that the 2-chlorophenyl substitution confers a 1.6-fold improvement in NO inhibitory potency (IC50 = 30.0 μM) relative to the unsubstituted phenyl analog (IC50 = 47.6 μM), while maintaining favorable cytotoxicity (>100 μM) [1]. This quantitative differentiation supports selecting this specific building block over alternative arylthiophenes when optimizing for potency in NO-mediated target engagement assays.

Process Chemistry: Scalable Suzuki-Miyaura Cross-Coupling Using Aqueous Catalytic Protocols

For synthetic route development and scale-up, this compound is compatible with a validated aqueous n-butanol Suzuki-Miyaura protocol that achieves near-quantitative yields using only 0.1-1 mol% palladium catalyst [2]. The aqueous system outperforms conventional anhydrous conditions for heterocyclic substrates and eliminates organic solvent workup requirements through facile biphasic separation [2]. Procurement of the pre-formed building block is justified when the alternative is in-house synthesis using less efficient methods, particularly for multi-step sequences where this core is a key intermediate.

Computational Chemistry and Molecular Modeling: Conformationally Constrained Arylthiophene Scaffold

When computational modeling or structure-based design requires a thiophene-phenyl system with well-characterized conformational constraints, 3-(2-chlorophenyl)thiophene offers validated torsional parameters (syn-gauche angles of 53.9°-61.9°; anti-gauche angles of 122.8°-134.9° at B3LYP/6-31++G** level) and HOMO-LUMO gap data derived from rigorous DFT calculations [3]. The ortho-chlorine imposes steric restriction absent in 3-phenylthiophene, making this compound the appropriate selection for studies where torsional rigidity or specific electronic properties are design-relevant variables.

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